3-(Cyclopropylmethoxy)piperidine

Physicochemical characterization Medicinal chemistry Drug design

3-(Cyclopropylmethoxy)piperidine (CAS 946725-59-3) is a piperidine derivative with the molecular formula C₉H₁₇NO and molecular weight of 155.24 g/mol. The compound features a cyclopropylmethoxy substituent (-OCH₂-cyclopropyl) at the 3-position of the piperidine ring, imparting distinct steric and electronic properties.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 946725-59-3
Cat. No. B1520849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)piperidine
CAS946725-59-3
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OCC2CC2
InChIInChI=1S/C9H17NO/c1-2-9(6-10-5-1)11-7-8-3-4-8/h8-10H,1-7H2
InChIKeyYPTKIXGGEPCHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopropylmethoxy)piperidine (CAS 946725-59-3): Structural Features and Chemical Profile for Medicinal Chemistry


3-(Cyclopropylmethoxy)piperidine (CAS 946725-59-3) is a piperidine derivative with the molecular formula C₉H₁₇NO and molecular weight of 155.24 g/mol [1]. The compound features a cyclopropylmethoxy substituent (-OCH₂-cyclopropyl) at the 3-position of the piperidine ring, imparting distinct steric and electronic properties [2]. The cyclopropyl moiety introduces ring strain and conformational restriction, which can influence molecular recognition, binding affinity, and metabolic stability in drug design contexts [3]. This compound serves primarily as a building block and synthetic intermediate in pharmaceutical research, with applications in developing centrally acting agents and receptor modulators [4].

Why 3-(Cyclopropylmethoxy)piperidine (CAS 946725-59-3) Cannot Be Casually Substituted: Structural and Functional Consequences


Piperidine derivatives bearing different substitution patterns or functional groups are not interchangeable in medicinal chemistry workflows. The 3-position cyclopropylmethoxy substituent in 3-(cyclopropylmethoxy)piperidine introduces specific conformational constraints and electronic effects that differ fundamentally from 4-substituted analogs, unsubstituted piperidines, or alternative alkoxy derivatives [1]. The cyclopropyl ring introduces angular strain (approximately 27 kcal/mol relative to unstrained cycloalkanes) and restricts bond rotation, which can enhance target binding affinity through preorganization while reducing entropic penalties [2]. Substituting this compound with a 4-substituted analog (e.g., 4-(cyclopropylmethoxy)piperidine, CAS 865106-51-0) alters the spatial orientation of the functional group relative to the piperidine nitrogen, potentially abrogating specific receptor interactions and altering pharmacokinetic profiles . The hydrochloride salt form (CAS 1185301-38-5) offers enhanced aqueous solubility compared to the free base, a critical consideration for assay compatibility and formulation development [3].

3-(Cyclopropylmethoxy)piperidine (CAS 946725-59-3): Quantitative Differentiation Evidence for Scientific Procurement


Physicochemical Properties of 3-(Cyclopropylmethoxy)piperidine vs. 4-Substituted Analog

3-(Cyclopropylmethoxy)piperidine exhibits a predicted LogP value of 1.22 and a predicted LogD (pH 7.4) of -1.20, reflecting the influence of the 3-position substitution on lipophilicity and ionization behavior [1]. This compares to the 4-substituted analog 4-(cyclopropylmethoxy)piperidine, which due to altered spatial orientation of the basic nitrogen relative to the substituent, may exhibit different protonation states at physiological pH, potentially affecting membrane permeability and target engagement .

Physicochemical characterization Medicinal chemistry Drug design

Hydrochloride Salt Form: Solubility Advantage vs. Free Base Form

The hydrochloride salt of 3-(cyclopropylmethoxy)piperidine (CAS 1185301-38-5, molecular weight 191.7 g/mol) demonstrates enhanced aqueous solubility compared to the free base form (CAS 946725-59-3) [1]. This improvement in solubility is attributed to the formation of a charged ammonium species upon protonation of the piperidine nitrogen, which facilitates hydration and dissolution in aqueous media—a characteristic common to piperidine hydrochloride salts .

Formulation science Assay development Salt selection

Cyclopropylmethoxy Group: Conformational Restriction and Binding Affinity Implications

The cyclopropyl ring in 3-(cyclopropylmethoxy)piperidine introduces significant angular strain (approximately 27 kcal/mol relative to unstrained cycloalkanes), which restricts conformational freedom and can preorganize the molecule for target binding [1]. This conformational restriction may reduce the entropic penalty upon receptor binding compared to more flexible alkoxy substituents (e.g., methoxy, ethoxy, or n-propoxy analogs). The cyclopropylmethoxy group at the 3-position is specifically employed in medicinal chemistry to modulate receptor interactions at serotonin and dopamine receptors [2]. The cyclopropane ring strain can enhance binding affinity to specific receptors through improved shape complementarity [3].

Structure-activity relationship Conformational analysis Receptor binding

Storage and Handling Requirements: Stability Data

3-(Cyclopropylmethoxy)piperidine requires storage at 2-8°C with protection from light to maintain chemical integrity . This storage requirement is consistent with the sensitivity of the cyclopropylmethoxy ether linkage and the piperidine secondary amine to oxidative degradation and moisture uptake .

Chemical stability Storage conditions Laboratory handling

Metabolic Stability Considerations of Cyclopropyl-Containing Piperidines

The incorporation of cyclopropyl groups into piperidine scaffolds has been demonstrated to enhance metabolic stability by reducing oxidative metabolism at adjacent positions and limiting N-dealkylation pathways [1]. The cyclopropyl moiety introduces steric shielding and alters electron density around metabolically labile sites. In the context of 3-(cyclopropylmethoxy)piperidine, the cyclopropyl group may provide improved metabolic stability compared to unsubstituted or simple alkyl-substituted piperidines, which are susceptible to rapid N-oxidation and ring hydroxylation [2]. This class-level effect has been leveraged in drug design to improve pharmacokinetic profiles, reduce plasma clearance, and extend half-life [3].

Drug metabolism Pharmacokinetics Lead optimization

3-Position Substitution: Differential Receptor Binding Profiles vs. 4-Position Analogs

The 3-position substitution pattern in 3-(cyclopropylmethoxy)piperidine positions the cyclopropylmethoxy group in a specific spatial orientation relative to the piperidine nitrogen, which is critical for interactions with serotonin and dopamine receptors [1]. This contrasts with 4-substituted analogs, where the substituent occupies a different vector, potentially altering receptor subtype selectivity and binding kinetics. The 3-substituted piperidine scaffold is commonly employed in the synthesis of centrally acting agents, including certain antidepressants and antipsychotics, where precise spatial arrangement of pharmacophoric elements is essential [2]. The conformational restriction conferred by the cyclopropylmethoxy group at the 3-position may further enhance receptor selectivity compared to more flexible 3-alkoxy piperidines [3].

Receptor pharmacology Structure-activity relationship CNS drug discovery

Optimal Research Applications for 3-(Cyclopropylmethoxy)piperidine (CAS 946725-59-3) Based on Evidence


CNS Drug Discovery: Serotonin and Dopamine Receptor Modulator Synthesis

3-(Cyclopropylmethoxy)piperidine is optimally employed as a key intermediate in synthesizing centrally acting agents targeting serotonin and dopamine receptors [1]. The 3-position substitution pattern provides the appropriate spatial orientation for pharmacophore engagement in antidepressant and antipsychotic lead compounds [2]. The conformational restriction conferred by the cyclopropylmethoxy group may enhance binding selectivity by reducing entropic penalties upon receptor engagement compared to more flexible alkoxy derivatives [3].

Conformational Restriction Studies in Structure-Activity Relationship (SAR) Campaigns

Researchers investigating the role of conformational preorganization in target binding can utilize 3-(cyclopropylmethoxy)piperidine as a rigidified building block. The cyclopropyl ring introduces approximately 27 kcal/mol of angular strain relative to unstrained cycloalkanes, limiting bond rotation and providing a conformationally constrained scaffold [1]. This property is valuable for SAR studies aimed at differentiating enthalpic vs. entropic contributions to binding affinity and for optimizing target selectivity through shape complementarity [2].

Pharmacokinetic Optimization via Metabolic Stability Enhancement

For lead compounds requiring improved metabolic stability, 3-(cyclopropylmethoxy)piperidine offers a scaffold with potential resistance to oxidative metabolism. The cyclopropyl moiety introduces steric shielding that can reduce susceptibility to N-oxidation and oxidative N-dealkylation pathways common to unsubstituted piperidines [1]. This building block may be particularly valuable in early-stage lead optimization where extended half-life and reduced plasma clearance are desired without extensive structural modification [2].

Aqueous Assay Development Using Hydrochloride Salt Form

For in vitro assays requiring aqueous buffer compatibility, the hydrochloride salt of 3-(cyclopropylmethoxy)piperidine (CAS 1185301-38-5) is recommended over the free base [1]. The salt form demonstrates enhanced aqueous solubility, facilitating dissolution in physiological buffers and reducing the need for organic co-solvents such as DMSO [2]. This property improves assay reproducibility and reduces solvent interference in cellular and biochemical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclopropylmethoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.